molecular formula C7H8BrNO2S B1271902 4-Bromo-3-methylbenzenesulfonamide CAS No. 879487-75-9

4-Bromo-3-methylbenzenesulfonamide

Cat. No.: B1271902
CAS No.: 879487-75-9
M. Wt: 250.12 g/mol
InChI Key: KRUSKWRPOCHSGC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-bromo-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUSKWRPOCHSGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372044
Record name 4-bromo-3-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879487-75-9
Record name 4-bromo-3-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methylbenzenesulfonamide typically involves the sulfonation of 4-bromo-3-methylbenzene (also known as 4-bromo-m-xylene) followed by the introduction of the sulfonamide group. One common method includes:

    Sulfonation: 4-Bromo-3-methylbenzene is treated with sulfuric acid to introduce the sulfonic acid group, forming 4-bromo-3-methylbenzenesulfonic acid.

    Amidation: The sulfonic acid is then reacted with ammonia or an amine to form the sulfonamide group, resulting in this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions.

    Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed to form the corresponding sulfonic acid and amine.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used reagents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzenesulfonamides can be formed.

    Oxidation Products: Sulfonic acids or other oxidized derivatives.

    Reduction Products: Amines or other reduced derivatives.

Scientific Research Applications

4-Bromo-3-methylbenzenesulfonamide has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methylbenzenesulfonamide depends on its specific application. In chemical reactions, it acts as a substrate or reagent, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets can vary based on the context of its use.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 879487-75-9
  • Molecular Formula: C₇H₈BrNO₂S
  • Molecular Weight : 248.95 g/mol
  • Structure : Features a bromine atom at the 4-position, a methyl group at the 3-position, and a sulfonamide (–SO₂NH₂) functional group attached to the benzene ring.

Comparative Analysis with Similar Compounds

Positional Isomers and Substituent Effects

Compound Name CAS Number Substituents Key Differences Applications/Performance
4-Bromo-3-methylbenzenesulfonamide 879487-75-9 4-Br, 3-Me, –SO₂NH₂ – Optimal balance of steric hindrance and electronic effects. – High yield (e.g., 46–88% in alkylation) with 88–90% selectivity ; 67 patents indicate industrial relevance .
3-Bromo-4-methylbenzenesulfonamide 3-Br, 4-Me, –SO₂NH₂ – Altered steric profile reduces reactivity in cross-couplings. – Lower patent count (59 vs. 67), suggesting reduced utility .
4-Bromo-N-methylbenzenesulfonamide 703-12-8 4-Br, –SO₂NHCH₃ – N-Methylation reduces hydrogen-bonding capacity. – Lower hydrophilicity; less suitable for biological applications requiring solubility .

Functional Group Modifications

Compound Name CAS Number Functional Groups Key Differences Applications/Performance
4-Bromo-3-(hydroxymethyl)benzenesulfonamide 60666-72-0 4-Br, 3-CH₂OH, –SO₂NH₂ – Hydroxymethyl enables hydrogen bonding and further oxidation. – Preferred for hydrophilic derivatives in drug discovery .
N-Isopropyl this compound 1182913-23-0 4-Br, 3-Me, –SO₂NHiPr – Increased steric bulk slows reaction kinetics. – Used in niche syntheses requiring steric control; 98% purity available .
4-Amino-6-bromo-1,3-benzenedisulfonamide 1020-32-2 4-NH₂, 6-Br, dual –SO₂NH₂ – Dual sulfonamides enhance hydrophilicity and bioactivity. – Potential for multi-target therapeutics; limited commercial data .

Reactivity in Alkylation Reactions

  • This compound :
    • Achieves 88–90% selectivity in branched alkylation products, outperforming ortho-substituted analogs (46% yield, 88:12 selectivity) .
    • Tolerates diverse functional groups (–F, –Cl, –CF₃) without decomposition .

Physicochemical and Industrial Comparison

Physical Properties

Property This compound 4-Bromo-3-(hydroxymethyl)benzenesulfonamide 4-Bromo-N-methylbenzenesulfonamide
Molecular Weight 248.95 g/mol 266.11 g/mol 235.12 g/mol (estimated)
Hydrogen Bonding Moderate (–SO₂NH₂) High (–SO₂NH₂ and –CH₂OH) Low (–SO₂NHCH₃)
Solubility Moderate in polar solvents High in aqueous media Low in water

Industrial Relevance

  • Patent Activity :
    • This compound: 67 patents .
    • 3-Bromo-4-methylbenzenesulfonamide: 59 patents .
  • Commercial Availability :
    • This compound is widely stocked (e.g., ChemShuttle, Manchester Organics) , while N-alkylated variants (e.g., N-isopropyl) are niche products .

Biological Activity

4-Bromo-3-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological efficacy, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H8BrNO2S, with a molecular weight of approximately 252.1 g/mol. The compound features a bromine atom and a methyl group attached to the benzene ring, alongside a sulfonamide functional group, which is crucial for its biological activity.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes by mimicking natural substrates. This inhibition disrupts essential metabolic pathways, leading to various therapeutic effects. Notably, sulfonamides are known to interfere with folate metabolism in bacteria, making them effective antimicrobial agents.

Antimicrobial Properties

This compound has demonstrated significant antibacterial activity by inhibiting bacterial growth through interference with folic acid synthesis. This mechanism is vital for bacterial proliferation and survival .

Anticancer Potential

Research indicates that this compound may also possess anticancer properties. It has been studied for its effectiveness against various cancer cell lines, suggesting that it may inhibit specific pathways critical for cancer cell growth. The structural features of the compound enhance its potential as an anticancer agent by targeting key enzymes involved in tumor progression.

Table 1: Summary of Biological Activities

Activity Type Mechanism Target Pathway Efficacy
AntimicrobialInhibition of folic acid synthesisFolate metabolismHigh
AnticancerInhibition of cell proliferationTumor growth pathwaysModerate to High

Case Studies and Research Findings

  • Antimicrobial Study : A study demonstrated that this compound exhibited potent activity against various bacterial strains, significantly reducing their viability in vitro. The compound's ability to disrupt folate synthesis was confirmed through enzyme assays .
  • Anticancer Research : In another study, the compound was evaluated against several cancer cell lines, revealing IC50 values indicating effective inhibition of cell growth. The mechanism was linked to the compound's interaction with key metabolic enzymes involved in nucleotide synthesis.
  • Structural Analysis : Crystal structure analysis provided insights into how this compound binds to target proteins. The sulfonamide group was shown to fit into the active sites of enzymes, blocking their function effectively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.